
But-2-ene;dichloroplatinum;pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-ene;dichloroplatinum;pyridine-4-carbonitrile is a complex organometallic compound with the molecular formula C10H15Cl2N2Pt and a molecular weight of 429.224 g/mol . This compound is known for its unique structure, which includes a platinum center coordinated to but-2-ene and pyridine-4-carbonitrile ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of but-2-ene;dichloroplatinum;pyridine-4-carbonitrile typically involves the reaction of dichloroplatinum with but-2-ene and pyridine-4-carbonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-purity reagents and precise control of reaction conditions are crucial to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
But-2-ene;dichloroplatinum;pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different platinum complexes.
Substitution: Ligands such as but-2-ene or pyridine-4-carbonitrile can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and ligand exchange reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state complexes.
Aplicaciones Científicas De Investigación
But-2-ene;dichloroplatinum;pyridine-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in cancer therapy due to its platinum content.
Industry: Utilized in the production of high-purity platinum compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of but-2-ene;dichloroplatinum;pyridine-4-carbonitrile involves the coordination of the platinum center to target molecules. This coordination can alter the electronic structure of the target molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
But-2-ene: An acyclic alkene with four carbon atoms, known for its cis/trans isomerism.
Dichloroplatinum: A common platinum complex used in various chemical reactions.
Pyridine-4-carbonitrile: A nitrogen-containing heterocycle used in organic synthesis.
Uniqueness
But-2-ene;dichloroplatinum;pyridine-4-carbonitrile is unique due to its specific combination of ligands and platinum center, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
33151-94-9 |
|---|---|
Fórmula molecular |
C10H12Cl2N2Pt |
Peso molecular |
426.2 g/mol |
Nombre IUPAC |
but-2-ene;dichloroplatinum;pyridine-4-carbonitrile |
InChI |
InChI=1S/C6H4N2.C4H8.2ClH.Pt/c7-5-6-1-3-8-4-2-6;1-3-4-2;;;/h1-4H;3-4H,1-2H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
JHBZDPFXAWBYCS-UHFFFAOYSA-L |
SMILES canónico |
CC=CC.C1=CN=CC=C1C#N.Cl[Pt]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



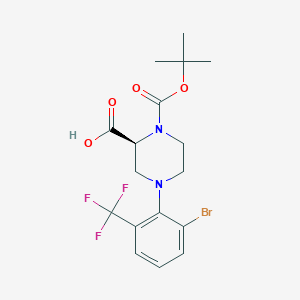
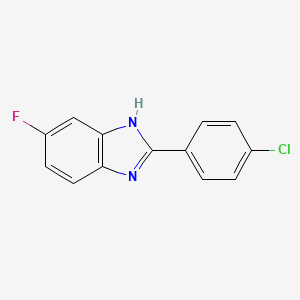
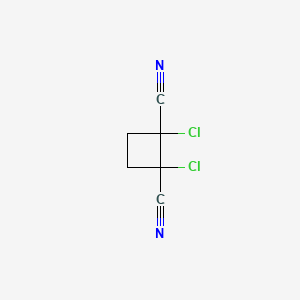

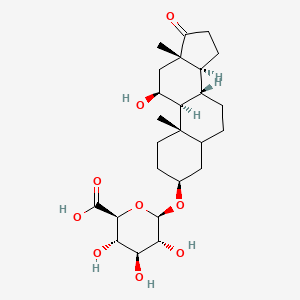
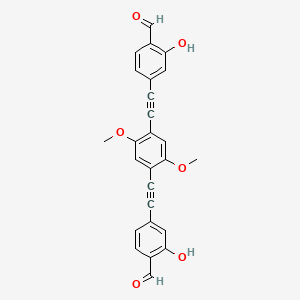
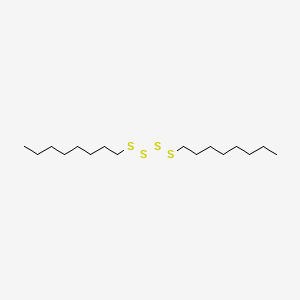
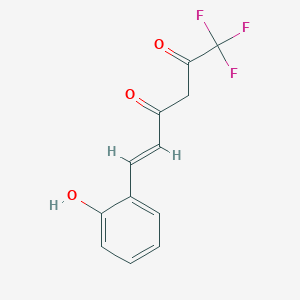
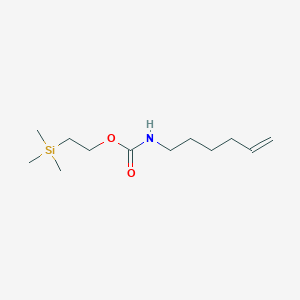
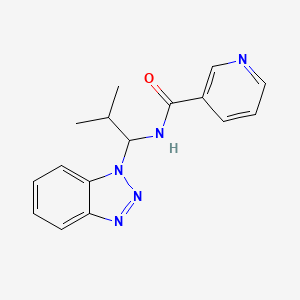

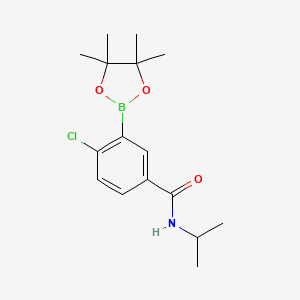
![benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate](/img/structure/B13733251.png)
